molecular formula C17H21N3O3 B6492269 N'-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N-(propan-2-yl)ethanediamide CAS No. 898427-18-4

N'-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N-(propan-2-yl)ethanediamide

Cat. No.: B6492269
CAS No.: 898427-18-4
M. Wt: 315.37 g/mol
InChI Key: RJKRAAJPHVTTHG-UHFFFAOYSA-N
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Description

This compound features a tricyclic azatricyclo[6.3.1.0⁴,¹²]dodecatriene core with a 3-methyl substituent and a 2-oxo functional group. The ethanediamide moiety is substituted with an isopropyl group (propan-2-yl) at one nitrogen and the tricyclic system at the other. The compound’s lipophilicity and stereochemistry are influenced by the isopropyl group and the rigid tricyclic framework .

Properties

IUPAC Name

N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-9(2)18-15(21)16(22)19-12-7-11-5-4-6-20-14(11)13(8-12)10(3)17(20)23/h7-10H,4-6H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKRAAJPHVTTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321160
Record name N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N'-propan-2-yloxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677441
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898427-18-4
Record name N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N'-propan-2-yloxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analog 1: N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-{2-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-6-yl}ethanediamide ()

  • Key Differences: Substituents: The ethanediamide nitrogen is substituted with a 2-(1-benzothiophen-2-yl)-2-hydroxypropyl group instead of isopropyl. Hydrophilicity: The hydroxyl group in the benzothiophene derivative increases polarity compared to the purely aliphatic isopropyl group.
  • Molecular Formula : C₂₄H₂₃N₃O₄S (vs. C₁₉H₂₅N₃O₂ for the target compound, estimated).
  • Implications :
    • The benzothiophene group may enhance binding to aromatic-rich biological targets (e.g., kinases), while the isopropyl group in the target compound could improve membrane permeability due to higher lipophilicity .

Structural Analog 2: 3-({2-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(11),3,8(12),9-tetraen-6-yl}(methyl)amino)-N,N-diethylpropanamide (NDTDI, )

  • Key Differences: Core Structure: NDTDI lacks the 3-methyl and 2-oxo groups on the tricyclic system. Substituents: Features a diethylpropanamide group instead of isopropyl-ethanediamide. Functionality: The methylamino linkage in NDTDI may facilitate hydrogen bonding, unlike the ethanediamide’s carbonyl groups.
  • Molecular Formula : C₁₉H₂₇N₃O (vs. C₁₉H₂₅N₃O₂ for the target compound).
  • The target compound’s isopropyl and oxo groups may offer a balance between solubility and target affinity .

Data Table: Structural and Hypothetical Property Comparison

Property Target Compound Analog 1 (Benzothiophene Derivative) Analog 2 (NDTDI)
Molecular Formula C₁₉H₂₅N₃O₂ (estimated) C₂₄H₂₃N₃O₄S C₁₉H₂₇N₃O
Molecular Weight ~339.4 g/mol 449.5 g/mol 313.4 g/mol
Key Substituents 3-methyl, 2-oxo, isopropyl-ethanediamide Benzothiophene-hydroxypropyl, 2-oxo Diethylpropanamide, methylamino
Aromaticity Low (tricyclic core only) High (benzothiophene) Moderate (tricyclic core)
Lipophilicity (Predicted) Moderate (LogP ~2.5) High (LogP ~3.8) High (LogP ~3.2)
Potential Bioactivity Enzyme inhibition (hypothesized) Kinase modulation (hypothesized) Receptor binding (hypothesized)

Research Findings and Hypotheses

  • Role of 3-Methyl Group : The 3-methyl substituent in the target compound may stabilize the tricyclic core conformation, enhancing binding specificity compared to NDTDI’s unsubstituted system .
  • Isopropyl vs. Benzothiophene : The isopropyl group likely improves pharmacokinetic properties (e.g., oral bioavailability) over the benzothiophene derivative’s polar hydroxyl group, which may limit absorption .
  • Oxo Functionality : The 2-oxo group in both the target compound and Analog 1 could participate in hydrogen bonding with target proteins, a feature absent in NDTDI .

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